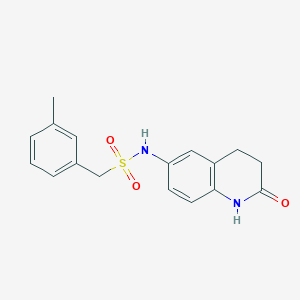

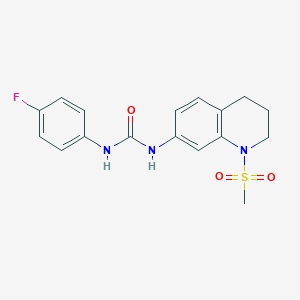

1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enzyme Inhibition and Molecular Interactions

Compounds structurally related to 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea have been extensively studied for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). PNMT plays a crucial role in the synthesis of epinephrine from norepinephrine. Research has shown that modifications to the sulfonamide and sulfonyl groups in such compounds can significantly impact their binding affinity and selectivity towards PNMT, influencing their potency as inhibitors. For instance, studies have indicated that replacing the sulfonamide -NH- with a methylene group could maintain inhibitory potency while potentially increasing lipophilicity, which might enhance their ability to cross the blood-brain barrier (Grunewald et al., 2006)[https://consensus.app/papers/comparison-binding-grunewald/c75db408cee95be0885ff8ec2d3ba35a/?utm_source=chatgpt].

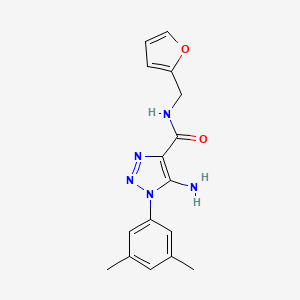

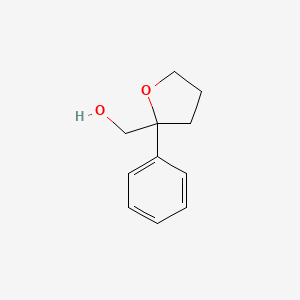

Fluorescent Probing and Imaging

Another application is in the development of fluorescent probes for biological and biochemical analysis. For example, a novel two-photon fluorescent probe based on the structural framework of tetrahydroquinolines has been developed for detecting 1, 4-dithiothreitol (DTT), demonstrating the versatility of these compounds in bioanalytical applications. The probe exhibited rapid response, satisfactory selectivity, and was successfully employed in one- and two-photon imaging of DTT in HepG2 cells, showcasing its utility in cellular imaging studies (Sun et al., 2018)[https://consensus.app/papers/highly-fluorescent-probe-recognization-application-sun/04435e09d3e25145a676a7e526f4788b/?utm_source=chatgpt].

Antimicrobial and Antiviral Research

Compounds with similar structures have also shown potential in antimicrobial and antiviral research. For example, a study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives revealed that certain sulfonamide and urea derivatives exhibited significant antiviral activity against avian paramyxovirus (AMPV-1), with some derivatives showing higher activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018)[https://consensus.app/papers/synthesis-study-selvakumar/b431319646aa5897b633f49dbc958098/?utm_source=chatgpt].

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c1-25(23,24)21-10-2-3-12-4-7-15(11-16(12)21)20-17(22)19-14-8-5-13(18)6-9-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIALVWZTKNPFSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)